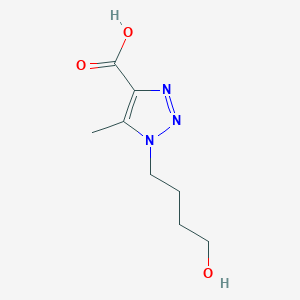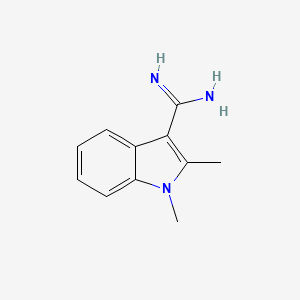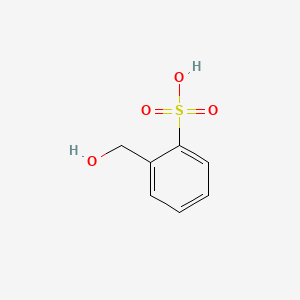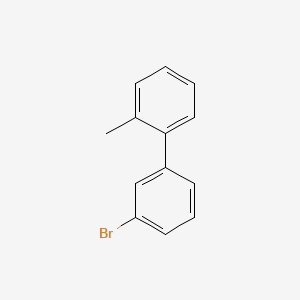
Ethyl O-(tert-butyl)-L-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method is to start with the amino acid, such as L-serine, and protect the amino group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The hydroxyl group of serine can then be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production methods for ethyl (2S)-2-amino-3-(tert-butoxy)propanoate often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. Catalytic processes, such as the use of zinc-hydroxyapatite columns for selective deprotection of the Boc group, are employed to enhance efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(I) catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield tert-butoxy ketones, while reduction with LiAlH4 can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active amino acid derivative .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-amino-3-(tert-butoxycarbonyl)propanoate: This compound has a similar structure but with a tert-butoxycarbonyl group instead of a tert-butoxy group.
Ethyl (2S)-2-amino-3-(tert-butyl)propanoate: This compound lacks the oxygen atom in the tert-butyl group, resulting in different reactivity and properties.
Ethyl (2S)-2-amino-3-(tert-butoxycarbonyl)butanoate: This compound has an additional carbon in the backbone, which can affect its steric and electronic properties
Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate stands out due to its unique combination of functional groups, which confer distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
IDGZFRIRJWMSFZ-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](COC(C)(C)C)N |
Kanonische SMILES |
CCOC(=O)C(COC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



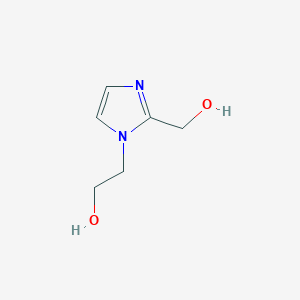
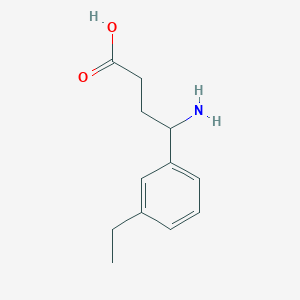

![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)

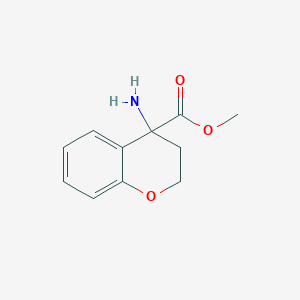
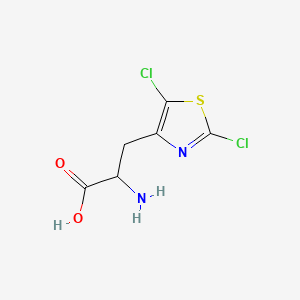
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
